molecular formula C20H24N2O2 B3911488 (1E,2E)-bis[4-(propan-2-yloxy)benzylidene]hydrazine

(1E,2E)-bis[4-(propan-2-yloxy)benzylidene]hydrazine

Cat. No.: B3911488
M. Wt: 324.4 g/mol
InChI Key: YETDZLXYQVADOV-JFMUQQRKSA-N
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Description

(1E,2E)-bis[4-(propan-2-yloxy)benzylidene]hydrazine is an organic compound characterized by the presence of two benzylidene groups attached to a hydrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-bis[4-(propan-2-yloxy)benzylidene]hydrazine typically involves the condensation reaction between 4-(propan-2-yloxy)benzaldehyde and hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-bis[4-(propan-2-yloxy)benzylidene]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzaldehyde derivatives, while reduction could produce hydrazine derivatives with altered substituents.

Scientific Research Applications

(1E,2E)-bis[4-(propan-2-yloxy)benzylidene]hydrazine has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1E,2E)-bis[4-(propan-2-yloxy)benzylidene]hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1E,2E)-bis[4-(methoxy)benzylidene]hydrazine
  • (1E,2E)-bis[4-(ethoxy)benzylidene]hydrazine
  • (1E,2E)-bis[4-(butoxy)benzylidene]hydrazine

Uniqueness

(1E,2E)-bis[4-(propan-2-yloxy)benzylidene]hydrazine is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(E)-1-(4-propan-2-yloxyphenyl)-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15(2)23-19-9-5-17(6-10-19)13-21-22-14-18-7-11-20(12-8-18)24-16(3)4/h5-16H,1-4H3/b21-13+,22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETDZLXYQVADOV-JFMUQQRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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